

An In-depth Technical Guide to the Solubility of 5-Methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Methyl-1H-benzotriazole	
Cat. No.:	B028904	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Methyl-1H-benzotriazole** in various aqueous and organic solvents. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in the comprehension of these methodologies.

Introduction

5-Methyl-1H-benzotriazole (also known as tolyltriazole) is a versatile organic compound widely utilized as a corrosion inhibitor, particularly for copper and its alloys, an antifreeze additive, and in various chemical manufacturing processes. Its efficacy in these applications is often dependent on its solubility in different media. This guide aims to provide a detailed resource for professionals working with this compound.

Quantitative Solubility Data

The solubility of **5-Methyl-1H-benzotriazole** varies significantly with the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that some discrepancies exist in the reported values, which may be attributable to differences in experimental conditions and the isomeric purity of the **5-Methyl-1H-benzotriazole** used (commercial tolyltriazole is often a mixture of 4-methyl and 5-methyl isomers).

Solvent	Temperature (°C)	Solubility	Citation
Water	25	6.0 g/L	[1][2]
Water	Not Specified	Insoluble	[3][4]
Methanol	Not Specified	Sparingly Soluble	[5]
Methanol	Not Specified	Easily Soluble	[4]
Chloroform	Not Specified	Slightly Soluble	[5][6]
Acetone	Not Specified	Easily Soluble	[4]
Cyclohexane	Not Specified	Easily Soluble	[4]
Ether	Not Specified	Easily Soluble	[4]
Petroleum Solvents	Not Specified	Insoluble	[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for commonly employed techniques in determining the solubility of organic compounds like **5-Methyl-1H-benzotriazole**.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

- Erlenmeyer flasks with stoppers
- Constant temperature shaker bath or orbital shaker
- Analytical balance

- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- 5-Methyl-1H-benzotriazole
- Selected solvent

Procedure:

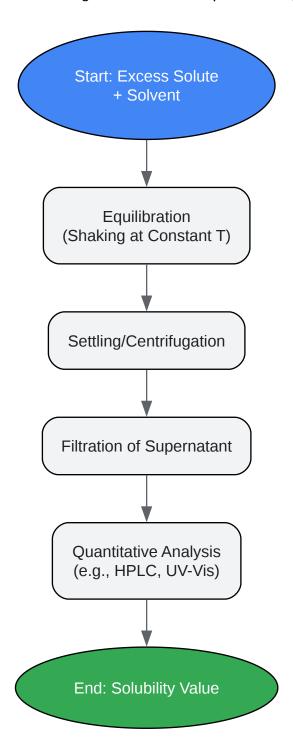
- Add an excess amount of 5-Methyl-1H-benzotriazole to a flask containing a known volume of the solvent. The excess solid should be clearly visible.
- Seal the flask and place it in a constant temperature shaker bath.
- Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours).
- After the equilibration period, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, centrifuge the sample and then filter it through a syringe filter.[8]
- Quantify the concentration of 5-Methyl-1H-benzotriazole in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[9]
- Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.[8]

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.[10][11]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

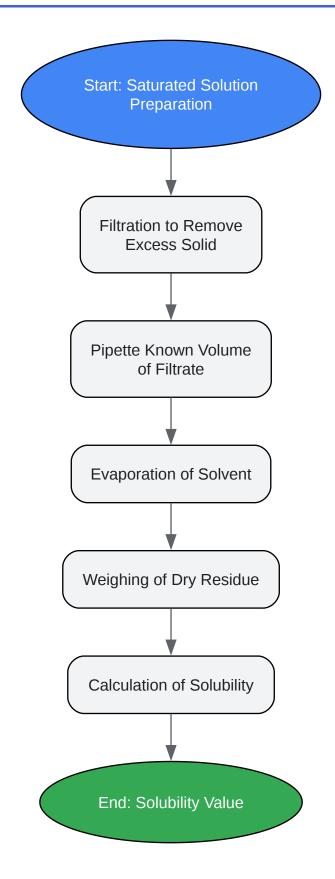
Apparatus and Materials:

- Erlenmeyer flasks with stoppers
- Constant temperature shaker bath or magnetic stirrer
- Filtration apparatus
- Evaporating dish
- Analytical balance
- Drying oven
- 5-Methyl-1H-benzotriazole
- Selected solvent


Procedure:

- Prepare a saturated solution of 5-Methyl-1H-benzotriazole in the chosen solvent as described in the shake-flask method (steps 1-3).
- Filter the saturated solution to remove any undissolved solid.
- Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.
- Evaporate the solvent in a drying oven at a temperature below the boiling point of the solute to avoid decomposition.
- Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
- Repeat the drying and weighing process until a constant mass is achieved.[1]
- The mass of the solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.
- Calculate the solubility in terms of mass per volume of the solvent.

Visualized Experimental Workflows


The following diagrams illustrate the logical flow of the experimental protocols described above.

Click to download full resolution via product page

Shake-Flask Method Workflow

Click to download full resolution via product page

Gravimetric Method Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmajournal.net [pharmajournal.net]
- 2. 5-Methyl-1H-benzotriazole(136-85-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Methyl-1H-Benzotriazole [tolyltriazole-benzotriazole.com]
- 5. 5-Methyl-1H-benzotriazole Analytical Standard, High Purity 98%, Best Price Mumbai [nacchemical.com]
- 6. 5-Methyl-1H-benzotriazole CAS#: 136-85-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 5-Methyl-1H-benzotriazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028904#solubility-of-5-methyl-1h-benzotriazole-in-organic-solvents-and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com